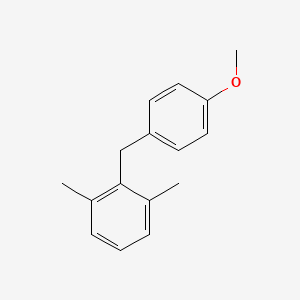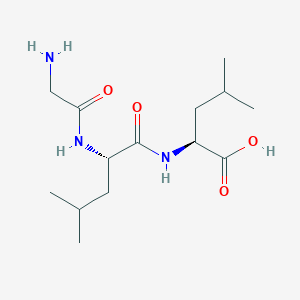![molecular formula C10H24OSi2 B14134496 Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 89165-16-2](/img/structure/B14134496.png)
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is a chemical compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is used in various applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane typically involves the reaction of diethylmethylsilane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane involves the interaction of its trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group allow it to act as a protective group during chemical reactions, preventing unwanted side reactions and enhancing the selectivity of the desired transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: Similar in structure but lacks the ethenyl and diethyl groups.
Trimethylsilylacetylene: Contains the trimethylsilyl group but differs in its alkyne functionality.
Trimethylsilyl chloride: Used as a silylating agent but has different reactivity due to the presence of a chloride group.
Uniqueness
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of diethyl, methyl, and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring selective protection and modification of functional groups.
Propriétés
Numéro CAS |
89165-16-2 |
|---|---|
Formule moléculaire |
C10H24OSi2 |
Poids moléculaire |
216.47 g/mol |
Nom IUPAC |
diethyl-methyl-(1-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C10H24OSi2/c1-8-13(7,9-2)11-10(3)12(4,5)6/h3,8-9H2,1-2,4-7H3 |
Clé InChI |
IPJBQKRGRIERSJ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C)(CC)OC(=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(Benzenesulfonyl)-5-methoxy-3-methylidenepentyl]sulfanyl}benzene](/img/structure/B14134419.png)


![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)


![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)
